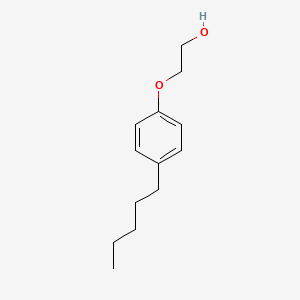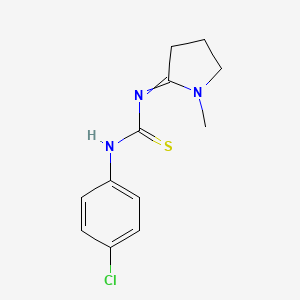![molecular formula C9H14O3 B14488083 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one CAS No. 63626-79-9](/img/structure/B14488083.png)
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-5-methyl-3-oxabicyclo[331]nonan-2-one is a bicyclic organic compound with the molecular formula C8H12O3 This compound is characterized by its unique bicyclo[331]nonane framework, which includes an oxygen atom in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an oxidizing agent to form the bicyclic structure. For example, the reaction of a diene with N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidation-reduction reactions and enzyme catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the hydroxy and methyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: Contains additional double bonds, making it more reactive.
Bicyclo[3.3.1]nonan-9-one: Similar framework but with a ketone group instead of the hydroxy and methyl groups.
Uniqueness
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxy and methyl groups allows for a wider range of chemical transformations and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
63626-79-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
9-hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C9H14O3/c1-9-4-2-3-6(7(9)10)8(11)12-5-9/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
DXXWMLQADRSXJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1O)C(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


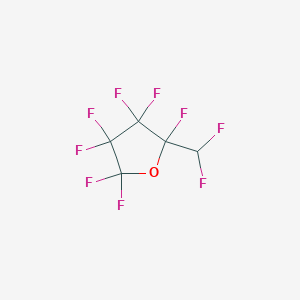
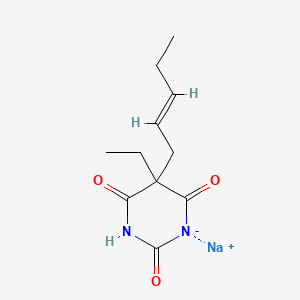
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
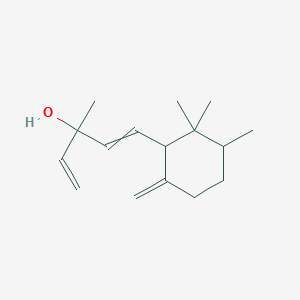

![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
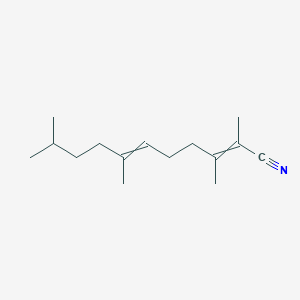

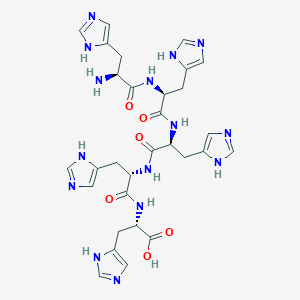
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
